molecular formula C13H8ClNO4 B6393486 6-(3-Carboxy-4-chlorophenyl)picolinic acid CAS No. 1261937-18-1

6-(3-Carboxy-4-chlorophenyl)picolinic acid

Cat. No.: B6393486
CAS No.: 1261937-18-1
M. Wt: 277.66 g/mol
InChI Key: GMRXUGCPTKZXOJ-UHFFFAOYSA-N
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Description

6-(3-Carboxy-4-chlorophenyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a picolinic acid core with a carboxy and chloro substituent on the phenyl ring. It is a derivative of picolinic acid, which is known for its chelating properties and biological activities.

Properties

IUPAC Name

6-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-9-5-4-7(6-8(9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRXUGCPTKZXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Carboxy-4-chlorophenyl)picolinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Carboxy-4-chlorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the chloro group can produce hydroxy derivatives.

Scientific Research Applications

6-(3-Carboxy-4-chlorophenyl)picolinic acid has various applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry due to its chelating properties.

    Medicine: It may be explored for its potential therapeutic effects, particularly in metal chelation therapy.

    Industry: The compound can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-(3-Carboxy-4-chlorophenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal ion-dependent processes in biological systems. For example, it can bind to zinc finger proteins, altering their structure and inhibiting their function . This property makes it a potential candidate for therapeutic applications targeting metal ion dysregulation.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid:

    Isonicotinic acid: Features a carboxylic acid group at the 4-position.

Uniqueness

6-(3-Carboxy-4-chlorophenyl)picolinic acid is unique due to the presence of both a carboxy and chloro substituent on the phenyl ring, which imparts distinct chemical and biological properties

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